Biotin-probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

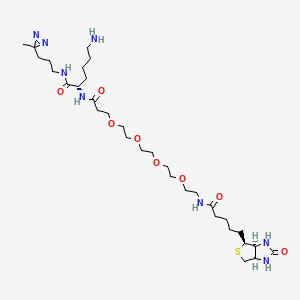

C32H58N8O8S |

|---|---|

Molecular Weight |

714.9 g/mol |

IUPAC Name |

(2S)-2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-amino-N-[3-(3-methyldiazirin-3-yl)propyl]hexanamide |

InChI |

InChI=1S/C32H58N8O8S/c1-32(39-40-32)11-6-13-35-30(43)24(7-4-5-12-33)36-28(42)10-15-45-17-19-47-21-22-48-20-18-46-16-14-34-27(41)9-3-2-8-26-29-25(23-49-26)37-31(44)38-29/h24-26,29H,2-23,33H2,1H3,(H,34,41)(H,35,43)(H,36,42)(H2,37,38,44)/t24-,25-,26-,29-/m0/s1 |

InChI Key |

KDJRWJAKMGDYTJ-VZTVMPNDSA-N |

Isomeric SMILES |

CC1(N=N1)CCCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CC1(N=N1)CCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-Probe 1: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of biotin-based probes, with a specific focus on a commercially available entity designated as "Biotin-probe 1." Biotin probes are invaluable tools in chemical biology and drug discovery, primarily utilized for the identification and characterization of molecular targets of bioactive compounds. This document will delve into the fundamental principles of biotin-streptavidin technology, the general design and synthesis of biotin probes, and their diverse applications in scientific research. Detailed experimental protocols for key applications, a summary of relevant quantitative data, and visual representations of associated signaling pathways and workflows are provided to aid researchers in the effective implementation of this powerful technology.

Introduction to Biotin Probes

Biotin probes are a class of chemical tools designed to investigate and identify molecular interactions within a biological system.[1] The core principle behind their utility is the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin.[2][3] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known in nature, making it an ideal anchor for the capture and isolation of target molecules.[3][4]

A typical biotin probe consists of three key components:

-

A bioactive molecule: This is the "bait," a compound of interest whose molecular target is to be identified. This could be a natural product, a drug candidate, or a known ligand.

-

A linker: A chemical spacer that connects the bioactive molecule to the biotin tag. The linker's length and chemical nature can be optimized to minimize steric hindrance and maintain the bioactivity of the bait molecule.

-

A biotin tag: The high-affinity handle that enables the capture of the probe and any interacting molecules by streptavidin- or avidin-conjugated solid supports, such as beads.

The general workflow for using a biotin probe in target identification involves incubating the probe with a biological sample (e.g., cell lysate or living cells), allowing the bioactive portion of the probe to bind to its target protein(s). The resulting probe-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and the captured proteins are eluted and identified, typically by mass spectrometry.

"this compound" (MCE HY-135641)

While the term "biotin probe" is general, specific commercial products exist. One such example is "this compound" from MedChemExpress. This is described as a non-radiolabeled probe with the molecular formula C₄₀H₅₄N₄O₈S and a molecular weight of 714.92. It is suggested for use in in situ hybridization applications. Due to the proprietary nature of such commercial probes, detailed structural information and the specific nature of the "bait" molecule are not always publicly disclosed. For the purposes of this guide, "this compound" will be considered as a representative example of a biotinylated small molecule probe.

Design and Synthesis of Biotin Probes

The successful application of a biotin probe is highly dependent on its design and synthesis. The key consideration is to attach the biotin tag via a linker to a position on the bioactive molecule that does not interfere with its binding to its target protein.

A general synthetic strategy involves:

-

Identifying a functional group on the bioactive molecule that is not essential for its biological activity.

-

Synthesizing a linker with appropriate functional groups at both ends to react with the bioactive molecule and biotin. Polyethylene glycol (PEG) linkers are often used to enhance solubility and reduce steric hindrance.

-

Coupling the bioactive molecule to the linker.

-

Attaching the biotin moiety to the other end of the linker. NHS-esters of biotin are commonly used for efficient coupling to primary amines.

Photoaffinity labeling probes are an advanced type of biotin probe that incorporate a photoreactive group (e.g., benzophenone, aryl azide, or diazirine). Upon UV irradiation, this group forms a covalent bond with the target protein, enabling more stringent purification conditions and reducing the likelihood of identifying non-specific or weakly interacting proteins.

Core Applications and Methodologies

The versatility of the biotin-streptavidin system has led to a wide range of applications for biotin probes in research.

Target Identification of Bioactive Molecules

The primary application of biotin probes is in the identification of the cellular targets of drugs, natural products, and other bioactive small molecules. This is a critical step in drug discovery and for understanding the mechanism of action of a compound.

-

Cell Lysis: Harvest cells of interest and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Probe Incubation: Add the biotin probe to the cell lysate and incubate for a specific period (e.g., 1-4 hours) at 4°C with gentle rotation to allow the probe to bind to its target proteins.

-

Complex Capture: Add streptavidin-conjugated magnetic beads or agarose resin to the lysate and incubate for another 1-2 hours at 4°C to capture the biotin probe-protein complexes.

-

Washing: Pellet the beads/resin and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, by competitive elution with excess free biotin, or by using specific cleavage sites incorporated into the linker.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting with specific antibodies. For unbiased, proteome-wide identification, the eluted proteins are typically subjected to in-solution or in-gel digestion with trypsin followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

In Situ Hybridization (ISH)

As mentioned for "this compound," these probes can be used in ISH to detect specific nucleic acid sequences (DNA or RNA) within a cell or tissue. In this application, the "bait" is a nucleic acid sequence complementary to the target sequence.

-

Tissue/Cell Preparation: Fix, embed, and section the tissue or prepare cells on a slide.

-

Permeabilization: Treat the sample with proteinase K to allow the probe to access the target nucleic acid sequence.

-

Hybridization: Apply the biotinylated nucleic acid probe to the sample and incubate at a specific temperature to allow the probe to anneal to its complementary target sequence.

-

Washing: Wash the sample to remove any unbound probe.

-

Detection: Incubate the sample with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)) or a fluorophore.

-

Visualization: If an enzyme-conjugated streptavidin is used, add a substrate that produces a colored precipitate or a chemiluminescent signal. If a fluorophore-conjugated streptavidin is used, visualize the signal using fluorescence microscopy.

Studying Protein-Protein Interactions

Biotin probes can also be used to study protein-protein interactions. In this context, a known protein is used as the "bait" to pull down its interacting partners. A more advanced application is BioID (Biotin Identification), where a promiscuous biotin ligase is fused to a protein of interest. When expressed in cells and supplied with biotin, this fusion protein biotinylates nearby proteins, which can then be captured and identified.

Quantitative Data

The binding affinity and kinetics of the biotin-streptavidin interaction are well-characterized. However, the binding of the "bait" molecule of a specific biotin probe to its target will have its own unique quantitative parameters. The following table summarizes general quantitative data relevant to biotin probe applications.

| Parameter | Value | System | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Biotin-Streptavidin | |

| Linearity Range (example) | 0.15 to 12 nM | Biotin-Streptavidin Interaction Assay | |

| Detection Limit (example) | 0.08 nM | Biotin-Streptavidin Interaction Assay |

Note: The binding affinity of the bioactive portion of a specific probe to its target protein must be determined experimentally.

Signaling Pathways and Workflows

Biotin probes are instrumental in elucidating signaling pathways by identifying key protein components. For example, a biotinylated inhibitor of a specific kinase could be used to pull down and identify its substrates and other interacting proteins, thus mapping out its downstream signaling cascade.

Diagrams

Below are Graphviz diagrams illustrating a typical experimental workflow for target identification and a generic signaling pathway that could be investigated using biotin probes.

Caption: Workflow for target identification using a biotin probe.

Caption: A generic kinase signaling pathway elucidated by a biotin probe.

Conclusion

Biotin probes represent a powerful and versatile platform for investigating the complex molecular interactions that govern cellular processes. From the fundamental task of target identification for novel drug candidates to the intricate mapping of signaling networks, the applications of this technology are vast. While specific commercial products like "this compound" offer convenient starting points, a thorough understanding of the underlying principles of probe design, experimental execution, and data analysis is crucial for success. This guide provides a foundational framework for researchers to effectively utilize biotin probes in their scientific endeavors, ultimately contributing to a deeper understanding of biology and the development of new therapeutic interventions.

References

- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jenabioscience.com [jenabioscience.com]

- 4. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Biotin Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles behind biotin-probe technology, a cornerstone of modern molecular biology and drug discovery. We will delve into the core mechanism of action, explore various labeling strategies, and detail key experimental applications, complete with protocols and quantitative data.

The Core Principle: The Biotin-Streptavidin Interaction

The remarkable utility of biotin probes hinges on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, derived from the bacterium Streptomyces avidinii.[1][2] This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), indicating a high-affinity bond.[2][3] This bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it an ideal tool for a wide range of biochemical assays.[2]

Each streptavidin molecule is a tetramer, capable of binding up to four biotin molecules, which allows for significant signal amplification in detection assays. This multivalent binding capacity is a key feature exploited in many applications.

Mechanism of Interaction

The high affinity of the biotin-streptavidin interaction is a result of a combination of factors, including multiple hydrogen bonds, van der Waals forces, and the burial of the biotin molecule deep within a pocket of the streptavidin protein. A flexible loop region (L3/4) on the streptavidin molecule closes over the bound biotin, further stabilizing the complex.

Biotinylation: The Process of Labeling

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, nucleic acid, or small molecule. This "biotin tag" allows for the subsequent detection, purification, or immobilization of the target molecule using streptavidin. There are two primary methods for biotinylation: chemical and enzymatic.

Chemical Biotinylation

Chemical biotinylation utilizes biotinylation reagents that consist of the biotin molecule, a spacer arm, and a reactive group that targets specific functional groups on the target molecule.

-

Amine-reactive biotinylation: This is the most common method, targeting primary amines (e.g., lysine residues) on proteins. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose.

-

Sulfhydryl-reactive biotinylation: This method targets free sulfhydryl groups (e.g., cysteine residues) and is useful when primary amines are in a functionally important region of the protein.

-

Carboxyl-reactive biotinylation: This targets carboxyl groups (e.g., aspartic and glutamic acid residues).

-

Glycoprotein biotinylation: This method targets carbohydrate moieties on glycoproteins.

The choice of biotinylation reagent depends on the target molecule and the desired specificity of labeling. The length of the spacer arm can also be varied to reduce steric hindrance.

Enzymatic Biotinylation

Enzymatic biotinylation offers a more specific method of labeling. It typically involves the use of the E. coli biotin ligase, BirA, which recognizes and attaches biotin to a specific 15-amino acid peptide sequence called the AviTag. By fusing the AviTag to a protein of interest, highly specific, site-directed biotinylation can be achieved both in vitro and in vivo.

| Parameter | Chemical Biotinylation | Enzymatic Biotinylation (BirA/AviTag) |

| Specificity | Targets functional groups (e.g., amines, sulfhydryls), can be non-specific. | Site-specific at the AviTag sequence. |

| Control | Can be difficult to control the number of biotin labels per molecule. | Typically results in a single biotin per AviTag. |

| Conditions | In vitro chemical reaction. | Can be performed in vitro or in vivo. |

| Potential for Disruption | Random labeling may disrupt protein function. | Less likely to disrupt protein function due to site-specificity. |

Key Applications of Biotin Probes

The versatility of the biotin-streptavidin system has led to its widespread use in numerous applications.

Affinity Purification and Pull-Down Assays

Biotinylated probes are extensively used to isolate and identify binding partners of a target molecule. In a pull-down assay, a biotinylated "bait" molecule is incubated with a cell lysate or other complex mixture. The bait and any interacting "prey" molecules are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry.

This protocol is adapted from established methods for identifying protein-protein interactions.

-

Peptide Preparation: Synthesize and biotinylate the peptide of interest. Dilute the biotinylated peptide to a working concentration (e.g., 0.25 µg/µL) in a binding buffer (e.g., PBS with 0.1% NP-40).

-

Binding Reaction: In a microcentrifuge tube, combine the diluted biotinylated peptide (e.g., 1.25 µg) with the protein of interest (e.g., 1 µg of a His- or GST-tagged protein) in a final volume of 200-300 µL of binding buffer. Prepare a negative control without the biotinylated peptide.

-

Incubation: Rotate the mixture at 4°C for 4 hours to overnight to allow for binding.

-

Bead Preparation: Resuspend streptavidin-sepharose beads and wash them three times with 1 mL of binding buffer.

-

Capture: Add 20 µL of the washed bead slurry to each binding reaction and rotate at 4°C for 1 hour.

-

Washing: Pellet the beads by centrifugation (e.g., 3000 rpm for 2 minutes) and discard the supernatant. Wash the beads three times with 1 mL of binding buffer.

-

Elution: After the final wash, remove the supernatant and add 40 µL of 2x SDS-PAGE sample buffer to the beads. Boil at 95°C for 5 minutes to elute the bound proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the tag on the protein of interest (e.g., anti-His or anti-GST).

Proximity Labeling

Proximity labeling is a powerful technique for identifying transient and weak protein-protein interactions within a living cell. This method utilizes an enzyme, such as a promiscuous biotin ligase (e.g., BioID, TurboID), fused to a protein of interest. When provided with biotin, the enzyme generates reactive biotin molecules that covalently label neighboring proteins within a small radius. These biotinylated proteins can then be isolated and identified.

| Proximity Labeling Enzyme | Labeling Time | Key Features |

| BioID | ~18 hours | The original promiscuous biotin ligase. |

| TurboID | ~10 minutes | An engineered, more active variant of BioID. |

| APEX2 | ~1 minute | A peroxidase that generates biotin-phenoxyl radicals for labeling. |

In Situ Hybridization (ISH)

Biotinylated nucleic acid probes are used to detect specific DNA or RNA sequences within fixed tissues or cells. The biotinylated probe hybridizes to its complementary target sequence. The bound probe is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) or a fluorophore. This technique allows for the visualization of gene expression and localization within a cellular context.

This protocol is a generalized procedure for labeling DNA probes.

-

Reaction Mixture: Prepare a reaction mixture containing the DNA to be labeled (1 µg), dNTPs including biotin-11-dUTP, DNA polymerase I, and DNase I in a total volume of 50 µL.

-

Incubation: Incubate the reaction at 14-15°C for 2 hours.

-

Stopping the Reaction: Stop the reaction by adding 5 µL of a stop buffer.

-

Size Verification: The optimal probe size for ISH is 300-600 bp. Denature a small aliquot of the reaction product and run it on an agarose gel with a DNA size marker to verify the size. The size can be adjusted by varying the amount of DNase I.

-

Purification: Purify the biotin-labeled probe using a Sephadex G-50 column to remove unincorporated nucleotides.

Immunoassays

Biotinylation is widely used in various immunoassays, such as ELISA and Western blotting, to enhance signal detection. Biotinylated primary or secondary antibodies can be used, followed by detection with streptavidin-enzyme conjugates. The ability to attach multiple biotin molecules to an antibody allows for the binding of multiple streptavidin conjugates, leading to significant signal amplification.

Quantitative Analysis

Quantitative data is crucial for the interpretation of experiments using biotin probes.

| Parameter | Value | Significance | Reference |

| Biotin-Streptavidin Kd | 10⁻¹⁵ M | Indicates an extremely strong and stable interaction. | |

| Biotinylated Fluorophore Kd | ≈ 10⁻¹⁵ M | High affinity is maintained with fluorescent tags. | |

| Pull-Down Peptide Conc. | 0.25 µg/µL | A typical starting concentration for peptide pull-down assays. | |

| Pull-Down Protein Conc. | 1-2 µg per reaction | A typical amount of protein used in pull-down assays. | |

| ISH Probe Size | 300-600 bp | Optimal size for tissue penetration and hybridization efficiency. | |

| ISH Probe Conc. | 100-1000 ng/mL | Typical working concentration range for ISH probes. |

Conclusion

Biotin-probe technology, grounded in the high-affinity interaction between biotin and streptavidin, remains an indispensable tool in the life sciences. Its applications, ranging from the identification of molecular interactions to the visualization of gene expression, are integral to basic research and drug development. A thorough understanding of the core principles, labeling methodologies, and experimental protocols is essential for leveraging the full potential of this versatile technology.

References

- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Biotin-probe 1: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-probe 1, a non-radiolabeled biotinylated probe utilized in a variety of molecular biology applications. This document will cover the core structure and physicochemical properties of this compound, detail its mechanism of action, and provide exemplary experimental protocols for its use in techniques such as in situ hybridization and affinity-based protein capture.

Core Structure and Properties of this compound

This compound is a synthetic molecule designed for the stable and specific labeling of biomolecules. Its structure consists of a biotin moiety, a linker arm, and a reactive group for conjugation. The biotin group provides the high-affinity binding to streptavidin and avidin, which is fundamental to its utility in detection and purification assays.

Chemical Structure

The precise chemical structure of the molecule marketed as this compound can be represented by the following SMILES notation[1]:

O=C1N[C@]2(CS--INVALID-LINK--C)=O)CCCCN)=O)=O)[C@@]2([H])N1)[H]

This structure indicates a biotin molecule connected via a polyethylene glycol (PEG)-based linker to an amine-reactive group, likely for conjugation to target molecules.

Physicochemical Properties

The properties of this compound are summarized in the table below. These are critical for its application in experimental settings, influencing factors such as solubility, stability, and reaction kinetics.

| Property | Value | Reference |

| Molecular Formula | C32H58N8O8S | [1] |

| Molecular Weight | 714.92 g/mol | [2] |

| Appearance | White solid | Inferred |

| Solubility | Water, DMSO | Inferred |

| Storage Conditions | -20°C | [2] |

Mechanism of Action and Applications

The functionality of this compound is predicated on the highly specific and strong non-covalent interaction between biotin and streptavidin (or avidin)[3]. This interaction, with a dissociation constant (Kd) in the order of 10^-15 M, is one of the strongest known biological interactions. This allows for the sensitive detection and robust purification of molecules that have been labeled with this compound.

Biotin-labeled probes are versatile tools with a wide range of applications in molecular and cellular biology. Key applications include:

-

In Situ Hybridization (ISH): this compound can be incorporated into nucleic acid probes to detect specific mRNA sequences within fixed tissues and cells. The biotin tag is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) or a fluorophore.

-

Affinity-Based Proteomics: Biotinylated probes are instrumental in "pull-down" assays to identify the cellular targets of small molecules or drugs. A bioactive molecule is conjugated to biotin, incubated with cell lysate, and the resulting protein-probe complexes are captured on streptavidin-coated beads.

-

Protein Labeling and Detection: Proteins can be labeled with biotin for detection in various assays such as Western blotting, ELISA, and flow cytometry.

-

Neuroscience Research: Biotinylated probes are used in neuroscience for mapping neuronal connections and for cell-type-specific proteomic profiling in the brain.

Experimental Protocols

The following sections provide detailed methodologies for common applications of biotinylated probes like this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Protocol for In Situ Hybridization with a Biotinylated Probe

This protocol outlines the general steps for detecting mRNA in tissue sections using a biotin-labeled probe.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

DEPC-treated water

-

Proteinase K

-

Hybridization buffer

-

Biotin-labeled probe (e.g., this compound conjugated to an oligonucleotide)

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 minutes each).

-

Rinse with DEPC-treated water.

-

-

Permeabilization:

-

Incubate slides with Proteinase K (20 µg/mL) at 37°C for 10-30 minutes.

-

Wash with PBS.

-

-

Hybridization:

-

Apply hybridization buffer containing the biotinylated probe to the tissue section.

-

Incubate overnight at a probe-specific hybridization temperature (e.g., 42-55°C) in a humidified chamber.

-

-

Washing:

-

Perform stringent washes to remove unbound probe. This typically involves washing in SSC buffers of decreasing concentration and increasing temperature.

-

-

Detection:

-

Block endogenous peroxidase activity with 3% H2O2.

-

Incubate with a streptavidin-HRP conjugate.

-

Wash with PBS.

-

Apply DAB substrate and incubate until the desired color intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through an ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

Protocol for Affinity Pull-Down Assay for Target Identification

This protocol describes the use of a biotinylated small molecule probe to isolate its protein targets from a cell lysate.

Materials:

-

Cell lysate

-

Biotinylated probe (e.g., a small molecule conjugated to this compound)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high biotin concentration)

-

Protease inhibitor cocktail

Procedure:

-

Lysate Preparation:

-

Harvest and lyse cells in a suitable lysis buffer containing a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation.

-

-

Probe Incubation:

-

Incubate the clarified cell lysate with the biotinylated probe for 1-4 hours at 4°C with gentle rotation.

-

-

Capture of Probe-Protein Complexes:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. For identification by mass spectrometry, elution is often performed by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting for specific candidates. For comprehensive target identification, the eluate can be subjected to mass spectrometry.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for In Situ Hybridization using a biotinylated probe.

References

An In-depth Technical Guide to Biotin-Probe 1 for Nucleic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled probes represent a cornerstone in non-radioactive nucleic acid detection, offering a versatile and sensitive alternative for a wide range of applications in molecular biology. The principle lies in the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin, which has a dissociation constant (Kd) in the range of 10⁻¹⁵ M, making it one of the strongest known non-covalent bonds in biology.[1][2][] This robust interaction allows for the stable and reliable detection of nucleic acid sequences. "Biotin-probe 1" can be considered a generic term for a nucleic acid probe that has been modified to incorporate biotin, enabling its use in various hybridization techniques such as Southern blotting, Northern blotting, in situ hybridization (ISH), and pull-down assays.[][4]

This technical guide provides a comprehensive overview of the core principles, experimental workflows, and quantitative data associated with the use of biotin-labeled probes for nucleic acid detection.

Core Principles

The use of biotinylated probes for nucleic acid detection involves three key stages:

-

Probe Labeling: A nucleic acid sequence complementary to the target sequence of interest is tagged with biotin molecules. This can be achieved through various enzymatic or chemical methods.

-

Hybridization: The biotinylated probe is incubated with the sample containing the target nucleic acid under conditions that promote the formation of stable probe-target hybrids.

-

Detection: The biotin tag is recognized by a conjugate of streptavidin or avidin linked to a reporter molecule, such as an enzyme or a fluorophore. The reporter molecule generates a detectable signal, indicating the presence of the target nucleic acid.

The versatility of this system allows for multiple modes of signal generation, including colorimetric, chemiluminescent, and fluorescent detection, catering to different sensitivity requirements and imaging capabilities.

Data Presentation: Performance Characteristics

The performance of biotinylated probes is often evaluated based on their sensitivity, specificity, and signal-to-noise ratio. The following tables summarize quantitative data from various studies utilizing biotin-labeled probes for nucleic acid detection.

| Application | Target | Probe Type | Detection Limit | Sensitivity | Specificity | Reference |

| Chikungunya Virus Detection | E1 structural gene | Biotinylated DNA probe | 10 copy number | 99% | 98% | |

| RT-LAMP for SARS-CoV-2 | Amplicon region | Biotinylated DNA probes | Not specified | 97.73% | 93.10% |

| Detection Method | Signal-to-Noise Ratio | Notes | Reference |

| Indirect Immunocytochemistry (Colloidal Gold) | ~3:1 for single particles | Increases logarithmically for clustered particles, reaching 30:1 for clusters of eight. |

Experimental Protocols

I. Biotinylation of Nucleic Acid Probes

Several methods can be employed to incorporate biotin into DNA or RNA probes. The choice of method depends on the type of nucleic acid, the desired probe length, and the specific application.

A. Enzymatic Labeling: Nick Translation

This method is suitable for labeling double-stranded DNA.

-

Principle: DNase I introduces nicks in the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then adds nucleotides, including a biotin-labeled dNTP, starting from these nicks, while its 5'→3' exonuclease activity removes the existing nucleotides.

-

Protocol:

-

Combine the following in a microcentrifuge tube:

-

1 µg of plasmid or genomic DNA

-

5 µL of a dNTP mix (including biotin-11-dUTP)

-

5 µL of DNA Polymerase I

-

An appropriate amount of DNase I (the concentration will determine the final probe size)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reaction at 14-15°C for 2 hours.

-

Stop the reaction by adding 5 µL of a stop buffer (e.g., EDTA).

-

Purify the biotinylated probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

-

Verify the probe size (typically 300-600 bp for ISH) by agarose gel electrophoresis.

-

B. Enzymatic Labeling: Random Primed DNA Labeling

This method is also used for double-stranded DNA and results in the synthesis of new, labeled DNA strands.

-

Principle: The DNA is denatured, and random primers (hexamers or octamers) are allowed to anneal. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends the primers, incorporating biotin-labeled dNTPs.

-

Protocol:

-

Denature the template DNA by heating.

-

Anneal random primers to the denatured DNA.

-

Add Klenow polymerase and a dNTP mix containing biotin-labeled dNTPs.

-

Incubate to allow for DNA synthesis.

-

Purify the probe to remove unincorporated nucleotides.

-

C. PCR-based Labeling

This method allows for the simultaneous amplification and biotinylation of a specific DNA sequence.

-

Principle: A standard PCR reaction is performed with the inclusion of biotin-labeled dNTPs in the dNTP mix or by using a 5'-biotinylated primer.

-

Protocol:

-

Set up a PCR reaction containing:

-

DNA template

-

Forward and reverse primers (one can be 5'-biotinylated)

-

Taq polymerase or other thermostable polymerase

-

PCR buffer

-

dNTP mix (can include biotin-labeled dNTPs)

-

-

Perform thermal cycling to amplify the target sequence.

-

Purify the biotinylated PCR product.

-

II. Hybridization

A. In Situ Hybridization (ISH)

-

Protocol:

-

Prepare the tissue or cell sample on a slide and perform necessary pre-treatments (e.g., fixation, permeabilization).

-

Prepare a hybridization mix containing the biotinylated probe (e.g., 1 µg/mL), formamide (e.g., 50%), SSC buffer, and blocking agents (e.g., E. coli tRNA and salmon sperm DNA).

-

Apply the hybridization mix to the sample.

-

Incubate for a sufficient time (e.g., 3 hours) at an appropriate temperature (e.g., 37°C) to allow the probe to hybridize to the target mRNA.

-

Perform post-hybridization washes to remove the unbound probe.

-

B. Southern/Northern Blotting

-

Protocol:

-

Separate DNA or RNA fragments by gel electrophoresis and transfer them to a nylon or nitrocellulose membrane.

-

Pre-hybridize the membrane in a blocking solution.

-

Hybridize the membrane with the biotinylated probe in a suitable hybridization buffer overnight.

-

Wash the membrane to remove the excess probe.

-

III. Detection

A. Colorimetric Detection

-

Principle: An enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP)) is bound to the biotinylated probe. A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate at the site of hybridization.

-

Protocol:

-

Block the membrane or slide to prevent non-specific binding.

-

Incubate with the streptavidin-enzyme conjugate.

-

Wash to remove the unbound conjugate.

-

Add the chromogenic substrate and incubate until the desired color intensity is reached.

-

Stop the reaction and visualize the results.

-

B. Chemiluminescent Detection

-

Principle: Similar to colorimetric detection, but the enzyme converts a chemiluminescent substrate into a product that emits light, which can be detected by X-ray film or a CCD camera.

-

Protocol:

-

Follow the steps for colorimetric detection, but use a chemiluminescent substrate.

-

Expose the membrane to X-ray film or capture the signal with a digital imager.

-

C. Fluorescent Detection

-

Principle: A fluorophore-conjugated streptavidin is used to detect the biotinylated probe. The signal is visualized using a fluorescence microscope or a fluorescent scanner.

-

Protocol:

-

Incubate the sample with the streptavidin-fluorophore conjugate.

-

Wash to remove the unbound conjugate.

-

Mount the sample with an anti-fade mounting medium.

-

Visualize the fluorescent signal using the appropriate excitation and emission wavelengths. For example, CY3-streptavidin excites at 552 nm and emits at 570 nm.

-

Mandatory Visualizations

Caption: General workflow for nucleic acid detection using a biotinylated probe.

Caption: Signal generation pathway for enzymatic detection of biotinylated probes.

Caption: Workflow for a biotin-based pull-down assay to identify nucleic acid-binding proteins.

References

An In-depth Technical Guide to Biotin Labeling of Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methods, and applications of biotin labeling of nucleic acid probes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize biotinylated probes in their experimental workflows.

Core Principles of Biotin Labeling

Biotin, a small vitamin (B7), can be incorporated into nucleic acid probes, which are then used to detect specific DNA or RNA sequences.[1] The utility of biotin as a label stems from its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[2][] This bond, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, is one of the strongest known biological interactions, making it highly stable and reliable for detection purposes.[2][4]

Once a probe is biotinylated, it can be detected using a streptavidin or avidin conjugate. These conjugates are typically linked to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase [HRP] or alkaline phosphatase [AP]) or a fluorophore. The enzyme, in the presence of a specific substrate, can produce a colorimetric, chemiluminescent, or fluorescent signal, allowing for the visualization and quantification of the target nucleic acid sequence. This system offers a safe and stable alternative to radioactive labeling methods.

Methods for Biotin Labeling of Probes

There are several methods available for biotinylating nucleic acid probes, each with its own advantages and applications. The choice of method depends on factors such as the type of nucleic acid (DNA or RNA), the desired location of the label (5' end, 3' end, or internal), and the specific downstream application.

Enzymatic Labeling of DNA Probes

Enzymatic methods utilize DNA polymerases or other enzymes to incorporate biotinylated nucleotides into a DNA strand.

In nick translation, DNase I introduces single-stranded breaks ("nicks") into a double-stranded DNA template. DNA Polymerase I then adds nucleotides, including biotinylated dNTPs, at the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes existing nucleotides. This results in the incorporation of biotin labels throughout the DNA probe.

This method involves annealing random hexamer primers to a denatured DNA template. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating biotinylated dNTPs to create a pool of labeled DNA fragments.

Biotin can be incorporated into DNA probes during the Polymerase Chain Reaction (PCR). This can be achieved by either using a 5'-biotinylated primer or by including biotinylated dNTPs in the PCR reaction mix for internal labeling. PCR-based labeling is highly efficient and allows for the simultaneous amplification and labeling of a specific DNA sequence.

Terminal deoxynucleotidyl transferase (TdT) can be used to add biotinylated nucleotides to the 3'-hydroxyl end of a DNA strand. This method is useful for labeling oligonucleotides and for applications where an internal label might interfere with hybridization.

Labeling the 5' end of a DNA probe can be achieved using T4 polynucleotide kinase (T4 PNK). This enzyme catalyzes the transfer of the gamma-phosphate from a biotinylated ATP analog to the 5'-hydroxyl end of the DNA.

In Vitro Transcription for RNA Probes

Biotinylated RNA probes can be synthesized through in vitro transcription. A DNA template containing the sequence of interest downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3) is transcribed in the presence of biotinylated ribonucleotides (e.g., biotin-UTP). This method produces high yields of uniformly labeled, single-stranded RNA probes.

Chemical Labeling Methods

Photobiotin is a photoactivatable form of biotin that can be covalently linked to nucleic acids upon exposure to UV light. This method allows for the random incorporation of biotin into DNA, RNA, and even proteins.

Quantitative Data on Biotin Labeling

The efficiency of biotin labeling and the stability of the resulting probes are critical for successful experiments. The following tables summarize key quantitative data.

| Labeling Method | Typical Efficiency | Notes |

| Nick Translation | 20-30% incorporation of labeled nucleotide | Produces probes of 200-500 bp in length. |

| Random Priming | High specific activity | Generates a high yield of labeled probe from small amounts of template. |

| PCR Labeling | High efficiency of incorporation | Can achieve high levels of labeling, but excess biotinylated primers should be removed. |

| 3' End Labeling (TdT) | 1-3 biotinylated nucleotides per 3' end | Controlled labeling at the terminus. |

| In Vitro Transcription | High yield (e.g., 10 µg RNA from 1 µg DNA) | Incorporates a biotinylated nucleotide approximately every 20-25 nucleotides. |

| Storage Condition | DNA Probe Stability | RNA Probe Stability |

| -20°C (in TE buffer) | Stable for at least one year. | Prone to degradation by RNases; store in RNase-free conditions. Repeated freeze-thaw cycles should be avoided. |

| 4°C (in TE buffer) | Stable for at least 150 days. | Short-term storage only. |

| Room Temperature | Slight loss of sensitivity after 14 weeks. | Not recommended. |

| Freeze-Thaw Cycles | Can lead to degradation, especially for modified oligos. | Should be minimized to prevent degradation. |

Experimental Protocols

Detailed methodologies for key biotinylation techniques are provided below.

Protocol: Nick Translation of DNA

Materials:

-

DNA template (1 µg)

-

10x Nick Translation Buffer

-

Biotin-16-dUTP

-

dNTP mix (dATP, dCTP, dGTP)

-

DNase I/DNA Polymerase I mix

-

Stop buffer (e.g., 0.5 M EDTA)

-

Nuclease-free water

Procedure:

-

In a sterile microcentrifuge tube, combine the following on ice:

-

1 µg DNA template

-

5 µL 10x Nick Translation Buffer

-

Biotin-16-dUTP and dNTPs at desired concentrations

-

DNase I/DNA Polymerase I mix

-

Nuclease-free water to a final volume of 50 µL

-

-

Mix gently and centrifuge briefly.

-

Incubate at 15°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of stop buffer.

-

Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

Protocol: In Vitro Transcription of RNA Probes

Materials:

-

Linearized DNA template with T7, SP6, or T3 promoter (1 µg)

-

10x Transcription Buffer

-

Biotin-16-UTP

-

NTP mix (ATP, CTP, GTP)

-

RNA Polymerase (T7, SP6, or T3)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature:

-

1 µg linearized DNA template

-

2 µL 10x Transcription Buffer

-

Biotin-16-UTP and NTPs at desired concentrations

-

1 µL RNase Inhibitor

-

2 µL RNA Polymerase

-

Nuclease-free water to a final volume of 20 µL

-

-

Mix gently and incubate at 37°C for 2 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the biotinylated RNA probe using a suitable RNA purification kit or ethanol precipitation.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where biotinylated probes are utilized.

Experimental Workflows

Caption: Key experimental workflows utilizing biotinylated probes.

Signaling Pathway Analysis

Biotinylated probes are instrumental in studying various signaling pathways by enabling the analysis of transcription factor binding to DNA and the isolation of RNA-protein complexes.

Caption: Application of biotinylated probes in studying signaling pathways.

Conclusion

Biotin labeling of nucleic acid probes is a versatile and powerful technique with broad applications in molecular biology, diagnostics, and drug development. Its high sensitivity, stability, and safety make it an invaluable alternative to radioactive methods. By understanding the core principles and mastering the various labeling and detection methodologies, researchers can effectively leverage this technology to advance their scientific investigations.

References

- 1. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 2. Biotin determination by three different methods: specificity and application to urine and plasma ultrafiltrates of patients with and without disorders in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of Biotin Probes in Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and methodologies for assessing the target binding specificity of biotinylated probes, often generically referred to as "Biotin-probe 1" in various research contexts. Given that "this compound" does not refer to a single molecular entity but rather a study-specific designation, this guide will present a framework for understanding and evaluating these powerful tools through illustrative case studies based on published research. We will delve into the design of these probes, the experimental workflows for target identification and validation, and the critical interpretation of the resulting data.

Introduction to Biotin Probes for Target Identification

Biotin-based chemical probes are invaluable tools in chemical biology and drug discovery for the identification and validation of molecular targets of small molecules.[1][2] The utility of these probes hinges on the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin), which boasts a dissociation constant (Kd) in the femtomolar range. This high-affinity interaction allows for the efficient enrichment of probe-bound proteins from complex biological samples like cell lysates.[1][2]

A typical biotin probe consists of three key components: a "warhead" or reactive group that interacts with the target protein, a linker, and the biotin tag for affinity purification. The design of each component is crucial for the probe's efficacy and specificity. Biotinylated probes that are cell-permeable offer the significant advantage of interacting with their targets within the native cellular environment.[1]

General Workflow for Target Identification using Biotin Probes

The fundamental workflow for utilizing biotin probes to identify protein targets is a multi-step process. It begins with the incubation of the probe with a biological sample, followed by the enrichment of probe-protein complexes and finally the identification of the bound proteins, typically by mass spectrometry.

Caption: A generalized workflow for identifying protein targets using biotinylated probes.

Case Studies: "this compound" in Specific Applications

To illustrate the practical application and specificity considerations of biotin probes, we will examine several distinct "this compound" examples from the literature, each designed for a different class of biological targets.

Case Study 1: FP-PEG-biotin probe 1 for Serine Hydrolase Profiling

Fluorophosphonate (FP)-based probes are a class of activity-based protein profiling (ABPP) probes that covalently modify the active site serine of serine hydrolases. The "FP-PEG-biotin probe 1" is one such probe used for the enrichment and identification of active serine hydrolases from complex proteomes.

Data Presentation: FP-PEG-biotin probe 1 Experimental Parameters

| Parameter | Value | Source |

| Probe Concentration | 4 µM | |

| Incubation Time | 1 hour (for tissue homogenates) | |

| Biological Sample | Rat tissue homogenates (1 mg/mL) | |

| Incubation Temperature | Room temperature |

Experimental Protocol: Labeling of Serine Hydrolases in Rat Tissue Homogenates

-

Homogenate Preparation: Prepare 1 mg/mL samples of rat tissue homogenates in 50 mM Tris buffer (pH 8.0).

-

Probe Incubation: Add FP-PEG-biotin probe 1 to the homogenates to a final concentration of 4 µM.

-

Reaction: Incubate the mixture for 1 hour at room temperature.

-

Quenching: Terminate the reaction by adding 5x SDS-PAGE loading buffer and heating at 85°C for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and blot with streptavidin-alkaline phosphatase for visualization.

Experimental Workflow for Serine Hydrolase Profiling

Caption: Workflow for the activity-based profiling of serine hydrolases using FP-PEG-biotin probe 1.

Case Study 2: AzPh-biotin probe 1 for Photocatalytic Mitochondrial Protein Labeling

"AzPh-biotin probe 1" is an aryl azide-containing biotin probe designed for proximity-dependent labeling of proteins. This probe can be activated by a photocatalyst (like a fluorescent dye that localizes to a specific organelle) upon light irradiation, leading to the biotinylation of nearby proteins. This technique was used to selectively label mitochondrial proteins.

Data Presentation: AzPh-biotin probe 1 Experimental Parameters

| Parameter | Value | Source |

| Probe Concentration | 100 µM (for in vitro BSA labeling), 200 µM (for cell labeling) | |

| Photocatalyst | Fluorescein (100 µM) or Rhodamine 123 (20 µM) | |

| Light Source | Blue LED (468 nm) or Green LED (515 nm) | |

| Incubation Time | 1 hour | |

| Biological Sample | Bovine Serum Albumin (BSA) or MCF-7 cells |

Experimental Protocol: Photocatalytic Labeling of Mitochondrial Proteome in MCF-7 Cells

-

Cell Culture: Culture MCF-7 cells to the desired confluency.

-

Probe and Dye Incubation: Treat the cells with Rhodamine 123 (20 µM) and AzPh-biotin probe 1 (200 µM).

-

Irradiation: Irradiate the cells with a green LED (515 nm, 2.9 mW/cm²) for 1 hour at 37°C.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Analysis: Analyze the biotinylated proteins by western blot using HRP-conjugated streptavidin. For visualization of localization, cells can be fixed, permeabilized, and stained with fluorescently labeled streptavidin for confocal microscopy.

Signaling Pathway/Logical Relationship for Proximity Labeling

Caption: The mechanism of photocatalytic proximity labeling using AzPh-biotin probe 1.

Case Study 3: Biotin-epoxide probe 1 for RNA Labeling

In this study, a "biotin-epoxide probe 1" was used as part of a panel of electrophilic probes to identify reactive RNAs. This probe covalently modifies RNA, allowing for its subsequent enrichment and identification.

Data Presentation: Biotin-epoxide probe 1 Experimental Parameters

| Parameter | Value | Source |

| Probe Concentration | 1.33 mM | |

| Incubation Time | 6 hours (for cell lysate), 24 hours (for in vitro transcribed RNA) | |

| Biological Sample | HEK 293T cell lysate or in vitro transcribed RNA | |

| Incubation Temperature | Room temperature |

Experimental Protocol: Labeling of RNA in Cell Lysate

-

Cell Lysis: Lyse HEK 293T cells and clear the lysate by centrifugation.

-

Buffer Adjustment: Combine 15 µL of cell lysate with 1x PBS, 20 mM NaCl, 25 mM Na-HEPES (pH 7.4), and 10 mM MgCl₂.

-

Probe Incubation: Incubate the mixture at room temperature for 10 minutes, then add biotin-epoxide probe 1 to a final concentration of 1.33 mM.

-

Reaction: Incubate for 6 hours at room temperature.

-

RNA Isolation: Isolate the total RNA using TRIzol LS reagent according to the manufacturer's protocol.

-

Affinity Purification: The biotinylated RNA can then be enriched using streptavidin-coated beads for downstream analysis.

Experimental Workflow for Reactive RNA Identification

Caption: A workflow for the identification of chemically reactive RNA using a biotin-epoxide probe.

Considerations for Specificity and Off-Target Effects

-

Competition Experiments: Co-incubation of the biotin probe with an excess of a non-biotinylated version of the parent molecule should lead to a decrease in the signal from the biotin probe for the true target.

-

Structurally Related Negative Control Probes: A probe that is structurally similar to the active probe but lacks the reactive group or has a modification that abolishes binding to the target can be used as a negative control.

-

Target Knockdown/Knockout: In a cell line where the putative target protein has been knocked down or knocked out, the signal from the biotin probe should be significantly reduced.

-

Orthogonal Validation Methods: The interaction between the parent molecule and the identified target should be confirmed using independent methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).

The potential for off-target effects should always be considered, and rigorous validation is essential for the confident identification of novel molecular targets.

Conclusion

Biotinylated chemical probes are powerful reagents for exploring the complex molecular interactions within biological systems. While the term "this compound" is used as a placeholder in various studies, the underlying principles of their design and application are universal. A thorough understanding of the experimental methodologies, coupled with rigorous validation of binding specificity, is paramount for the successful application of these probes in target discovery and drug development. This guide provides a foundational framework for researchers and scientists to design, execute, and interpret experiments using biotin-based probes, ultimately accelerating the journey from probe to validated biological target.

References

Biotin-Labeled Probes for In Situ Hybridization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of biotin-labeled probes for in situ hybridization (ISH). This powerful technique allows for the precise localization of specific DNA or RNA sequences within the morphological context of cells and tissues, offering invaluable insights for a wide range of research and diagnostic applications.

Core Principles of Biotin-Labeled Probes in ISH

In situ hybridization is a technique that utilizes a labeled nucleic acid probe to identify and localize a complementary target sequence within a cell or tissue sample. The use of biotin as a probe label has become a cornerstone of non-radioactive ISH due to the remarkably strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin.[1][2]

The fundamental principle involves several key steps:

-

Probe Labeling: A nucleic acid probe, complementary to the target DNA or RNA sequence, is chemically modified to incorporate biotin molecules. This is often achieved by incorporating biotinylated nucleotides during probe synthesis.[3][]

-

Hybridization: The biotin-labeled probe is introduced to the prepared cell or tissue sample, where it anneals to its complementary target sequence.

-

Detection: The biotin tag is recognized by avidin or streptavidin that has been conjugated to a reporter molecule, typically an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore.[5]

-

Visualization: The reporter molecule generates a detectable signal at the site of hybridization. Enzymatic reporters produce a colored precipitate, while fluorescent reporters can be visualized using fluorescence microscopy.

The avidin-biotin complex exhibits one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10-15 M. This high affinity ensures a stable and robust detection system, contributing to the high sensitivity of the technique. Streptavidin, a protein isolated from Streptomyces avidinii, is often preferred over egg white avidin as it exhibits lower non-specific binding to tissues.

Synthesis and Structure of Biotin-Labeled Probes

Biotin can be incorporated into nucleic acid probes through various methods, including enzymatic and chemical synthesis.

Enzymatic Labeling:

-

Nick Translation: This method uses DNase I to create nicks in a double-stranded DNA template, followed by DNA Polymerase I which incorporates biotinylated deoxynucleotide triphosphates (e.g., biotin-11-dUTP) as it synthesizes new DNA strands.

-

Random Priming: Random hexamer primers are annealed to a denatured DNA template, and the Klenow fragment of DNA Polymerase I extends the primers, incorporating biotinylated dNTPs in the process.

-

PCR: Biotinylated dNTPs can be included in the polymerase chain reaction mixture to generate biotin-labeled PCR products that can be used as probes.

-

In Vitro Transcription: For RNA probes (riboprobes), biotinylated ribonucleotide triphosphates (e.g., biotin-16-UTP) can be incorporated during in vitro transcription from a DNA template using an RNA polymerase.

Chemical Labeling:

Oligonucleotide probes are typically synthesized with modifications that allow for the post-synthesis attachment of biotin. This can involve incorporating a reactive group, such as an amino linker, during oligonucleotide synthesis, which is then coupled to an activated biotin derivative (e.g., NHS-biotin).

A common approach involves linking biotin to a nucleotide through a spacer arm. This spacer reduces steric hindrance, allowing for more efficient interaction between the biotin molecule and avidin or streptavidin. The length of this spacer arm can influence the efficiency of detection.

Caption: A diagram illustrating the general structure of a biotinylated dUTP analog.

Experimental Workflow for In Situ Hybridization

The successful implementation of ISH with biotin-labeled probes requires careful optimization of each step in the protocol. The following is a generalized workflow, and specific parameters may need to be adjusted based on the probe, target, and tissue type.

Caption: A flowchart outlining the key stages of an in situ hybridization experiment.

Detailed Experimental Protocol

This protocol provides a representative methodology for the detection of a specific mRNA in formalin-fixed, paraffin-embedded tissue sections using a biotin-labeled oligonucleotide probe.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

DEPC-treated water

-

Phosphate-buffered saline (PBS)

-

Proteinase K

-

Hybridization buffer

-

Biotin-labeled oligonucleotide probe

-

Wash buffers (e.g., SSC)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Streptavidin-Alkaline Phosphatase (AP) conjugate

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse in DEPC-treated water (2 x 2 minutes).

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes. The duration should be optimized for the specific tissue type.

-

Wash in PBS (2 x 5 minutes).

-

-

Prehybridization:

-

Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42°C). This step helps to block non-specific binding sites.

-

-

Hybridization:

-

Dilute the biotin-labeled probe in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL).

-

Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.

-

Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature (e.g., 42°C).

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslips.

-

Wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probe. For example:

-

2x SSC at the hybridization temperature (2 x 15 minutes).

-

1x SSC at the hybridization temperature (1 x 15 minutes).

-

0.5x SSC at room temperature (1 x 10 minutes).

-

-

-

Detection:

-

Wash slides in PBS (1 x 5 minutes).

-

Incubate in blocking solution for 30 minutes at room temperature.

-

Incubate with Streptavidin-AP conjugate diluted in blocking solution for 1 hour at room temperature.

-

Wash in PBS (3 x 5 minutes).

-

-

Visualization:

-

Incubate slides in NBT/BCIP substrate solution in the dark until the desired color intensity is reached (typically 15 minutes to several hours).

-

Stop the color development by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red for 1-5 minutes.

-

Wash in distilled water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Data Interpretation and Considerations

Positive Controls: A slide containing a tissue known to express the target sequence should be included to confirm that the probe and detection system are working correctly.

Negative Controls:

-

Sense Probe: A probe with the same sequence as the target mRNA should be used to assess non-specific binding.

-

No Probe: A slide processed without the probe should show no signal, confirming that the detection reagents are not causing background staining.

-

RNase Digestion: Pre-treatment of a slide with RNase before hybridization should abolish the signal, confirming that the probe is binding to RNA.

Potential Issues:

-

Endogenous Biotin: Some tissues, such as the liver and kidney, have high levels of endogenous biotin, which can lead to high background staining. This can be mitigated by using an avidin/biotin blocking kit prior to probe hybridization.

-

Non-specific Binding: Inadequate blocking or overly harsh permeabilization can lead to non-specific binding of the probe or detection reagents.

-

Signal Intensity: The strength of the signal can be influenced by several factors, including probe concentration, hybridization and washing temperatures, and the abundance of the target sequence.

Quantitative Data Summary

While this guide provides a comprehensive overview, specific quantitative performance data for "Biotin-probe 1" is not available in the public domain. However, the following table illustrates the types of quantitative data that are typically considered when evaluating the performance of ISH probes.

| Parameter | Typical Range/Value | Significance |

| Probe Concentration | 100 - 1000 ng/mL | Affects signal intensity and background. |

| Hybridization Temperature | 37 - 65°C | Influences the stringency of hybridization. |

| Detection Sensitivity | Can detect low abundance targets | Dependent on the detection system and amplification methods. |

| Signal-to-Noise Ratio | Variable | A key indicator of probe specificity and assay quality. |

Signaling and Detection Pathways

The detection of biotin-labeled probes can be achieved through various signaling pathways, most commonly involving enzymatic or fluorescent reporters.

Caption: A diagram showing the molecular interactions in enzymatic detection of biotinylated probes.

References

The Non-Radiolabeled Advantage: A Technical Guide to Biotin-Probe 1

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular biology has been significantly shaped by the development of probe-labeling technologies. While radiolabeled probes have historically been the standard for sensitivity, the advent of non-radiolabeled methods, particularly those utilizing biotin, has revolutionized experimental workflows. This guide provides an in-depth technical overview of the advantages of using non-radiolabeled Biotin-probe 1, complete with comparative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Advantages of Non-Radiolabeled Biotin Probes

The primary advantages of substituting radioactive isotopes with biotin lie in enhanced safety, stability, and versatility, without compromising sensitivity in many applications.

-

Enhanced Safety and Convenience: The most significant advantage is the elimination of radioactive hazards. Non-radiolabeled biotin probes do not require special handling protocols, lead shielding, or dedicated disposal procedures for radioactive waste, creating a safer laboratory environment and reducing regulatory burdens.[1][2][3]

-

Increased Probe Stability: Unlike their radiolabeled counterparts, which have a limited shelf life due to radioactive decay, biotinylated probes are exceptionally stable.[2] They can be stored for extended periods, often for at least a year, without loss of efficacy, ensuring experimental reproducibility over time.[4]

-

Comparable or Superior Sensitivity: Modern detection methods for biotinylated probes, particularly those based on chemiluminescence, offer sensitivity that is comparable and in some cases superior to radioactive methods. These systems can detect target sequences in the femtogram to attogram range.

-

Versatility in Detection: Biotinylated probes can be detected using various methods, including colorimetric, chemiluminescent, and fluorescent assays. This flexibility allows researchers to choose the detection method best suited for their experimental needs and available instrumentation.

-

Rapid Detection: Non-radioactive detection protocols are often significantly faster than autoradiography, which can require exposures lasting from hours to weeks. Chemiluminescent detection, for instance, can yield results in minutes.

Data Presentation: A Comparative Overview

The choice between radiolabeled and non-radiolabeled probes often hinges on a balance of sensitivity, safety, and convenience. The following tables summarize the key quantitative and qualitative differences.

| Feature | Non-Radiolabeled Biotin Probe | Radiolabeled Probe (e.g., 32P) |

| Safety | No radioactive hazard | Significant radiation hazard, requiring special handling and disposal |

| Probe Stability | Stable for at least one year | Short half-life (e.g., 14.3 days for 32P), requiring fresh preparation |

| Detection Time | Minutes to hours | Hours to weeks (autoradiography) |

| Versatility | Colorimetric, chemiluminescent, fluorescent detection | Primarily autoradiography |

| Waste Disposal | Standard laboratory waste | Regulated radioactive waste disposal |

Table 1: Qualitative Comparison of Biotinylated and Radiolabeled Probes.

| Application | Biotinylated Probe Sensitivity | 32P-Labeled Probe Sensitivity | Reference |

| Dot Blot | 5 pg (phosphatase-based) | 1 pg | |

| Dot Blot | 2 pg | 10 pg (in this specific study) | |

| Southern Blot | 10 µg genomic DNA | 0.5 µg genomic DNA | |

| EMSA | 0.02 fmol | Comparable sensitivity |

Table 2: Quantitative Sensitivity Comparison in Various Applications. Note that sensitivity can vary depending on the specific kit, substrate, and experimental conditions.

| Detection Method | Advantages | Disadvantages |

| Chemiluminescence | High sensitivity (femtogram to attogram range), rapid results, wide dynamic range. | Requires enzymatic reaction, signal can decay over time. |

| Fluorescence | Stable signal, suitable for multiplexing, direct detection. | Can be less sensitive than chemiluminescence, potential for photobleaching. |

| Colorimetric | Simple, visible results, no special equipment needed. | Lower sensitivity compared to chemiluminescence and fluorescence. |

Table 3: Comparison of Detection Methods for Biotinylated Probes.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing non-radiolabeled biotin probes.

Chemiluminescent Southern Blotting with a Biotinylated Probe

This protocol outlines the detection of a specific DNA sequence in a complex sample.

1. Probe Labeling (Example: PCR Labeling)

-

Set up a standard PCR reaction, substituting a portion of the dNTP mix with biotin-labeled dNTPs (e.g., Biotin-11-dUTP).

-

Perform PCR amplification of the target sequence to generate the biotinylated probe.

-

Purify the biotinylated probe using a PCR purification kit to remove unincorporated nucleotides.

2. Southern Blotting

-

Digest genomic DNA with appropriate restriction enzymes and separate the fragments by agarose gel electrophoresis.

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

UV crosslink the DNA to the membrane.

3. Hybridization

-

Pre-hybridize the membrane in hybridization buffer for 1-2 hours at the appropriate temperature.

-

Denature the biotinylated probe by heating and add it to the fresh hybridization buffer.

-

Incubate the membrane with the probe solution overnight with gentle agitation.

4. Washing

-

Wash the membrane with low-stringency wash buffer to remove unbound probe.

-

Perform high-stringency washes to remove non-specifically bound probe.

5. Chemiluminescent Detection

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).

-

Wash the membrane to remove unbound conjugate.

-

Incubate the membrane with a chemiluminescent substrate.

-

Image the resulting light emission using a CCD camera-based imaging system.

Fluorescent In Situ Hybridization (FISH) with a Biotinylated Probe

This protocol allows for the visualization of specific DNA or RNA sequences within cells or tissues.

1. Sample Preparation

-

Prepare chromosome spreads, cultured cells, or tissue sections on slides.

-

Fix, permeabilize, and dehydrate the samples.

2. Probe Labeling and Hybridization

-

Label the DNA or RNA probe with biotin as described in the Southern blotting protocol.

-

Denature the probe and the target DNA on the slide.

-

Apply the denatured probe to the slide, cover with a coverslip, and hybridize overnight in a humidified chamber at the appropriate temperature.

3. Post-Hybridization Washes

-

Wash the slides to remove unbound and non-specifically bound probe.

4. Fluorescent Detection

-

Block the slides to prevent non-specific binding.

-

Incubate with a streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3).

-

Wash to remove unbound conjugate.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Non-Radioactive Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA or protein-RNA interactions.

1. Probe Preparation

-

Synthesize complementary oligonucleotides, one of which is 3'-end labeled with biotin.

-

Anneal the complementary oligonucleotides to form a double-stranded biotinylated probe.

2. Binding Reaction

-

Incubate the biotinylated probe with a nuclear extract or purified protein in a binding buffer.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to demonstrate specificity.

3. Electrophoresis

-

Separate the protein-nucleic acid complexes from the free probe on a non-denaturing polyacrylamide gel.

4. Transfer and Detection

-

Transfer the separated complexes and free probe from the gel to a positively charged nylon membrane.

-

UV crosslink the nucleic acids to the membrane.

-

Detect the biotinylated probe using a streptavidin-enzyme conjugate and a chemiluminescent substrate, followed by imaging.

Pull-Down Assay with a Biotinylated RNA Probe

This technique is used to isolate and identify proteins that bind to a specific RNA molecule.

1. Probe Preparation

-

Synthesize the RNA of interest with a 5' or 3' biotin tag.

2. Complex Formation

-

Incubate the biotinylated RNA probe with a cell lysate or purified protein fraction to allow the formation of RNA-protein complexes.

3. Capture of Complexes

-

Add streptavidin-coated magnetic or agarose beads to the mixture and incubate to capture the biotinylated RNA and any bound proteins.

4. Washing and Elution

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the RNA-bead complex using a high-salt buffer or by boiling in SDS-PAGE loading buffer.

5. Analysis

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a specific protein of interest, or by mass spectrometry for unbiased identification of binding partners.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

General workflow for biotinylated probe applications.

Workflow for protein-DNA interaction pull-down assay.

Simplified MAPK signaling pathway.

References

An In-depth Technical Guide to the Interaction of Biotin-Labeled Probes and Streptavidin

For Researchers, Scientists, and Drug Development Professionals